molecular formula C14H16O2 B7905724 1-(2-Ethoxynaphthalen-1-yl)ethanol

1-(2-Ethoxynaphthalen-1-yl)ethanol

Cat. No.: B7905724
M. Wt: 216.27 g/mol
InChI Key: UOYHKCJSMXTUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxynaphthalen-1-yl)ethanol is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol It is a derivative of naphthalene, characterized by the presence of an ethoxy group and a hydroxyl group attached to the naphthalene ring

Chemical Reactions Analysis

1-(2-Ethoxynaphthalen-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Ethoxynaphthalen-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxynaphthalen-1-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity. Specific pathways and targets depend on the compound’s derivatives and their intended applications .

Comparison with Similar Compounds

1-(2-Ethoxynaphthalen-1-yl)ethanol can be compared with other naphthalene derivatives such as:

    1-(2-Methoxynaphthalen-1-yl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Hydroxynaphthalen-1-yl)ethanol: Contains a hydroxyl group instead of an ethoxy group.

    1-(2-Chloronaphthalen-1-yl)ethanol: Contains a chlorine atom instead of an ethoxy group.

The presence of different functional groups can significantly influence their chemical behavior and biological activity .

Properties

IUPAC Name

1-(2-ethoxynaphthalen-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYHKCJSMXTUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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